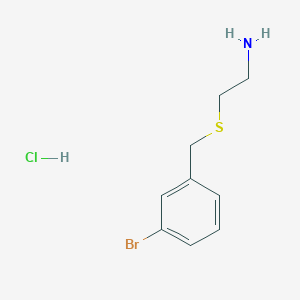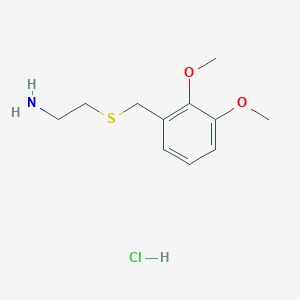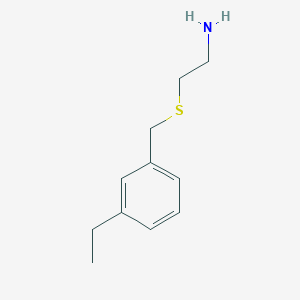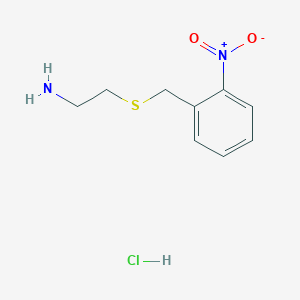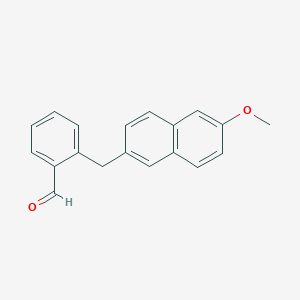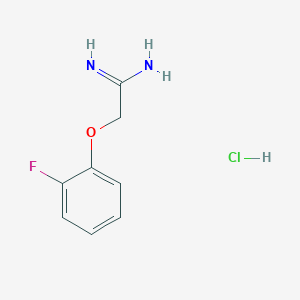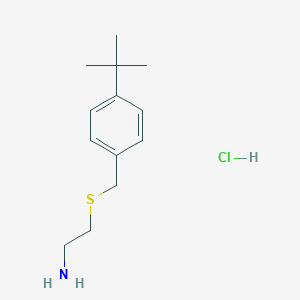
2-(4-tert-Butyl-benzylsulfanyl)-ethylamine; hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-tert-Butyl-benzylsulfanyl)-ethylamine; hydrochloride is an organic compound that is used in various scientific and medical applications. It is a white solid with a melting point of 185-187 °C and is soluble in water and alcohol. This compound is a derivative of ethylamine and is used in the synthesis of various drugs and other compounds. It is also used in the synthesis of various other compounds, such as 2-(4-tert-Butyl-benzylsulfanyl)-ethylamine hydrochloride (TBBS-HCl).
Mécanisme D'action
2-(4-tert-Butyl-benzylsulfanyl)-ethylamine; hydrochloride is known to act as an inhibitor of cyclooxygenase-2 (COX-2) enzyme. This enzyme is involved in the synthesis of prostaglandins, which are compounds that play an important role in inflammation and pain. 2-(4-tert-Butyl-benzylsulfanyl)-ethylamine; hydrochloride binds to the COX-2 enzyme and inhibits its activity, thereby reducing the production of prostaglandins.
Biochemical and Physiological Effects
2-(4-tert-Butyl-benzylsulfanyl)-ethylamine; hydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to be an effective inhibitor of cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins. This can lead to a decrease in inflammation and pain. In addition, 2-(4-tert-Butyl-benzylsulfanyl)-ethylamine; hydrochloride has been found to have anti-bacterial and anti-fungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-tert-Butyl-benzylsulfanyl)-ethylamine; hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. In addition, it is soluble in water and alcohol, making it easy to use in a variety of reactions. However, it is relatively unstable and can easily decompose at high temperatures. Therefore, it must be handled with care and stored in a cool, dry place.
Orientations Futures
There are several potential future directions for the use of 2-(4-tert-Butyl-benzylsulfanyl)-ethylamine; hydrochloride in scientific research. It could be used in the synthesis of more complex compounds, such as drugs and other biologically active molecules. It could also be used as a reagent in the synthesis of other compounds. In addition, it could be used in the development of new drugs and therapies, as it has been found to have anti-bacterial and anti-fungal properties. Finally, it could be used in the development of new analytical techniques, such as chromatography and mass spectrometry.
Méthodes De Synthèse
2-(4-tert-Butyl-benzylsulfanyl)-ethylamine; hydrochloride is synthesized by the reaction of ethylamine and 4-tert-butyl-benzylsulfanyl chloride in aqueous solution. The reaction is carried out in anhydrous conditions and the product is isolated by vacuum distillation. The overall yield of the reaction is approximately 70%.
Applications De Recherche Scientifique
2-(4-tert-Butyl-benzylsulfanyl)-ethylamine; hydrochloride has a variety of applications in scientific research. It is used in the synthesis of various drugs, such as the anti-inflammatory drug ibuprofen. It is also used as a reactant in the synthesis of other compounds, such as 2-(4-tert-Butyl-benzylsulfanyl)-ethylamine hydrochloride (2-(4-tert-Butyl-benzylsulfanyl)-ethylamine; hydrochloride). In addition, it is used as a reagent in the synthesis of various other compounds, such as 2-(4-tert-Butyl-benzylsulfanyl)-ethylamine hydrochloride (2-(4-tert-Butyl-benzylsulfanyl)-ethylamine; hydrochloride).
Propriétés
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NS.ClH/c1-13(2,3)12-6-4-11(5-7-12)10-15-9-8-14;/h4-7H,8-10,14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNAEYUMBVFTBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-Butyl-benzylsulfanyl)-ethylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299113.png)

![C-[5-(3-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride](/img/structure/B6299123.png)
![[5-(4-Nitro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299128.png)
![[5-(4-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299129.png)

![C-[5-(3-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride](/img/structure/B6299148.png)
